molecular formula C8H7ClN2O3 B13959484 (2-chlorophenyl) N-methyl-N-nitrosocarbamate CAS No. 58169-97-4

(2-chlorophenyl) N-methyl-N-nitrosocarbamate

Katalognummer: B13959484
CAS-Nummer: 58169-97-4
Molekulargewicht: 214.60 g/mol
InChI-Schlüssel: WJBKULKZFAUPDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-chlorophenyl) N-methyl-N-nitrosocarbamate is an organic compound that belongs to the class of nitrosocarbamates It is characterized by the presence of a chlorophenyl group, a methyl group, and a nitroso group attached to a carbamate structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl) N-methyl-N-nitrosocarbamate typically involves the reaction of (2-chlorophenyl) isocyanate with N-methylhydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosocarbamate. The general reaction scheme is as follows:

(2chlorophenyl)isocyanate+Nmethylhydroxylamine(2chlorophenyl)NmethylNnitrosocarbamate(2-chlorophenyl) isocyanate + N-methylhydroxylamine \rightarrow this compound (2−chlorophenyl)isocyanate+N−methylhydroxylamine→(2−chlorophenyl)N−methyl−N−nitrosocarbamate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-chlorophenyl) N-methyl-N-nitrosocarbamate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2-chlorophenyl) N-methyl-N-nitrosocarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-chlorophenyl) N-methyl-N-nitrosocarbamate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-chlorophenyl) N-methylcarbamate: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.

    (2-chlorophenyl) N-nitrosocarbamate: Lacks the methyl group, affecting its overall properties and applications.

    N-methyl-N-nitrosocarbamate: Lacks the chlorophenyl group, leading to different chemical behavior and uses.

Uniqueness

(2-chlorophenyl) N-methyl-N-nitrosocarbamate is unique due to the presence of both the chlorophenyl and nitroso groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

58169-97-4

Molekularformel

C8H7ClN2O3

Molekulargewicht

214.60 g/mol

IUPAC-Name

(2-chlorophenyl) N-methyl-N-nitrosocarbamate

InChI

InChI=1S/C8H7ClN2O3/c1-11(10-13)8(12)14-7-5-3-2-4-6(7)9/h2-5H,1H3

InChI-Schlüssel

WJBKULKZFAUPDR-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)OC1=CC=CC=C1Cl)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.